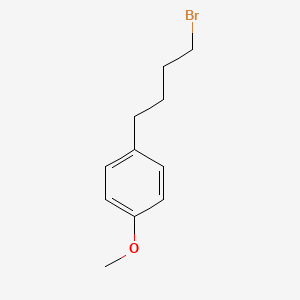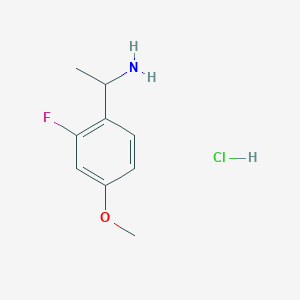
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8ClN2O2·HCl It is a derivative of methanamine, substituted with a 5-chloro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-chloro-2-nitrobenzaldehyde followed by reduction and subsequent amination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate certain pathways, depending on its structural configuration and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrophenyl)methanamine hydrochloride
- 4-methoxy-2-nitrophenyl)methanamine hydrochloride
- 1-(5-nitrofuran-2-yl)methanamine hydrochloride
Uniqueness
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
CAS No. |
67567-38-8 |
|---|---|
Molecular Formula |
C7H8Cl2N2O2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




